2-氨基-N-苄基-3-甲氧基丙酰胺

描述

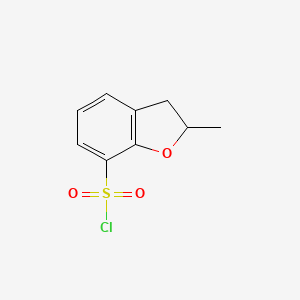

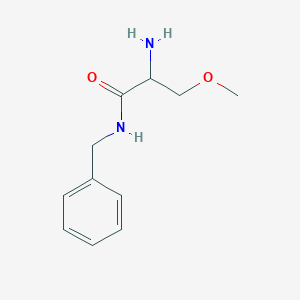

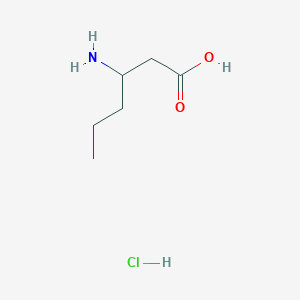

“2-amino-N-benzyl-3-methoxypropanamide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is also known as “®-2-Amino-N-benzyl-3-methoxypropanamide” and is an impurity of Lacosamide, a potent anticonvulsant .

Synthesis Analysis

The synthesis of “2-amino-N-benzyl-3-methoxypropanamide” involves several steps. One method involves the reaction of the compound with acetic anhydride in the presence of pyridine or dmap . Another method involves the reaction with acetic anhydride at a temperature of 20°C . The yield of the reaction varies from 74.16% to 90% depending on the conditions .Molecular Structure Analysis

The InChI code for “2-amino-N-benzyl-3-methoxypropanamide” is1S/C11H16N2O2/c1-15-8-10 (12)11 (14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3, (H,13,14)/t10-/m1/s1 . This indicates the arrangement of atoms in the molecule and their connectivity. Physical And Chemical Properties Analysis

“2-amino-N-benzyl-3-methoxypropanamide” is a solid compound that can be colorless to light yellow . It has a predicted boiling point of 421.9±45.0 °C and a density of 1.107 . It is slightly soluble in chloroform and methanol when sonicated .科学研究应用

神经系统疾病的治疗: 研究表明,像 N-苯甲基-2-氨基-3-甲氧基丙酰胺这样的化合物可用于治疗癫痫、神经焦虑、精神病或失眠等中枢神经系统疾病。它们还可以用作制备抗惊厥衍生物的中间体 (Habernickel, 2003)。

神经阻断剂活性: 包括类似于 2-氨基-N-苯甲基-3-甲氧基丙酰胺的化合物在内的某些 N,N-二取代乙二胺的苯甲酰胺被设计为潜在的神经阻断剂。这些化合物对大鼠阿扑吗啡诱导的刻板行为表现出抑制作用 (Iwanami et al., 1981)。

抗癫痫药物的作用机制: 拉科酰胺[(R)-2-乙酰氨基-N-苯甲基-3-甲氧基丙酰胺]是一种手性功能化氨基酸,因其在癫痫模型中的活性而被发现。它增强了缓慢的钠离子通道失活,使其区别于其他钠离子通道阻断抗癫痫药物 (Rogawski et al., 2015)。

聚 (ADP-核糖) 合成酶抑制剂: 研究发现,在 3 位取代的苯甲酰胺,如 3-甲氧基苯甲酰胺,是聚 (ADP-核糖) 合成酶的有效抑制剂。这些化合物是竞争性抑制剂,对于理解细胞修复机制至关重要 (Purnell & Whish, 1980)。

抗氧化性能: 已对与 2-氨基-N-苯甲基-3-甲氧基丙酰胺相关的氨基取代苯甲酰胺衍生物及其抗氧化性能进行了研究。它们的电化学氧化机制对于理解它们的自由基清除活性至关重要 (Jovanović et al., 2020)。

胃动力促进活性: 已发现 2-氨基-N-苯甲基-3-甲氧基丙酰胺的某些衍生物是胃动力促进剂,影响胃肠道的运动 (Kato et al., 1995)。

降压活性: 对结构上与 2-氨基-N-苯甲基-3-甲氧基丙酰胺相关的 3-[(取代-羰基)氨基]-2H-1-苯并吡喃的研究表明具有潜在的降压活性,有助于开发新的心血管药物 (Cassidy et al., 1992)。

拉科酰胺受体的鉴定: 对 (R)-拉科酰胺及其类似物的研究旨在识别与这些化合物的功能和毒性相关的相互作用蛋白,从而深入了解它们的治疗潜力和作用机制 (Park et al., 2009)。

安全和危害

属性

IUPAC Name |

2-amino-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLANNRKFDHEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)

![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)

![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/no-structure.png)